

Technical Guide: Solubility Profile of 1-Allyl-5-oxopyrrolidine-3-carboxylic Acid

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Compound of Interest

Compound Name: 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

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Abstract: This technical guide addresses the solubility of **1-Allyl-5-oxopyrrolidine-3-carboxylic acid**, a key consideration for its handling, formulation, and application in research and development. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document provides solubility information for structurally related compounds to offer qualitative insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents is presented, along with a visual workflow to guide laboratory execution.

Introduction

1-Allyl-5-oxopyrrolidine-3-carboxylic acid (CAS No: 16199-99-8) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.^{[1][2]} Its molecular structure, featuring both a carboxylic acid and a lactam ring, suggests a degree of polarity that will significantly influence its solubility in different solvent systems. Understanding the solubility profile is a critical first step in any experimental work, impacting everything from reaction conditions to purification and formulation development.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** in common

laboratory solvents. However, data for structurally analogous compounds can provide valuable estimations of its likely solubility behavior.

Table 1: Solubility Data for Structurally Related Compounds

Compound Name	Solvent	Solubility	Temperature (°C)	Data Type
5-Oxopyrrolidine-3-carboxylic acid	Water	61053.5 mg/L	Not Specified	Predicted[3]
(R)-5-Oxopyrrolidine-2-carboxylic acid	DMSO	100 mg/mL	Not Specified	Experimental[4]

- Analysis of Related Compounds: The predicted high water solubility of 5-oxopyrrolidine-3-carboxylic acid, the parent compound lacking the allyl group, suggests that the core pyrrolidine carboxylic acid structure is hydrophilic.[3] The presence of the nonpolar allyl group in **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** may slightly decrease its aqueous solubility compared to the parent compound. The high solubility of a similar derivative in DMSO indicates that polar aprotic solvents are likely effective for this class of compounds.[4]
- Qualitative Solubility Prediction: Based on its structure, **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** is expected to be soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF. Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of **1-Allyl-5-oxopyrrolidine-3-carboxylic acid**. This method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** in various solvents at a specified temperature (e.g., 25 °C).

Materials:

- **1-Allyl-5-oxopyrrolidine-3-carboxylic acid**
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Ethyl Acetate)
- Vials with screw caps
- Analytical balance
- Thermostatic shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

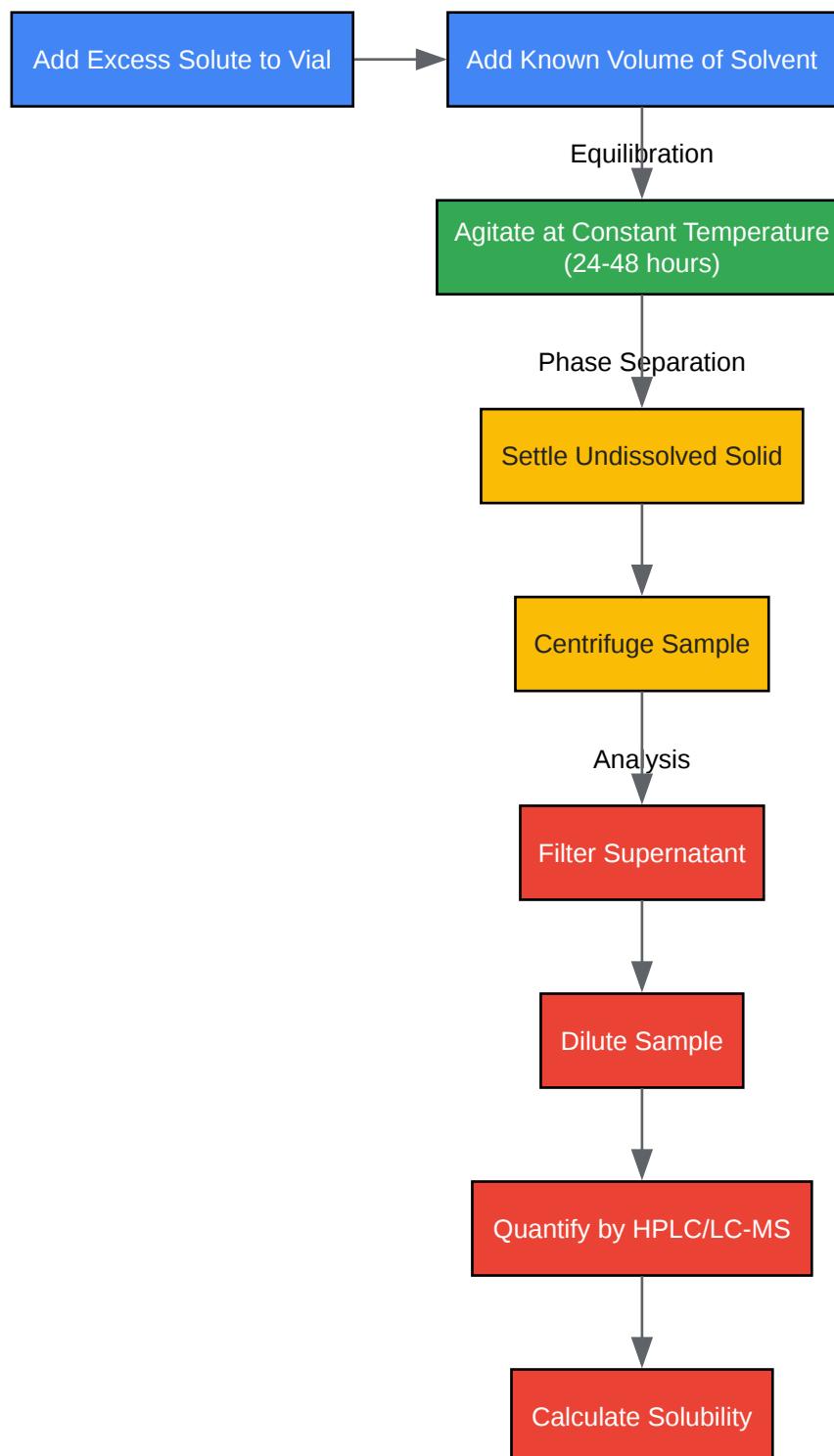
Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** to a series of vials.
 - Add a known volume of each selected solvent to the respective vials.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Clarification:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

- Centrifuge the vials to further separate the solid and liquid phases.
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
 - Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
 - Prepare a calibration curve using standard solutions of **1-Allyl-5-oxopyrrolidine-3-carboxylic acid** of known concentrations.
- Calculation of Solubility:
 - Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

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